molecular formula C12H21NO5 B570714 (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 503026-91-3

(3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B570714
CAS No.: 503026-91-3
M. Wt: 259.302
InChI Key: QYSZRXPVQLAOSQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a methoxymethyl substituent at the 5-position, and a carboxylic acid moiety at the 3-position of the pyrrolidine ring . The stereochemistry (3S,5S) is critical for its biological activity and synthetic utility, as enantiomers often exhibit divergent pharmacological properties . The Boc group enhances stability during synthetic processes, while the methoxymethyl substituent influences solubility and molecular interactions . This compound is widely used in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors and receptor modulators .

Properties

IUPAC Name

(3S,5S)-5-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(14)15)5-9(13)7-17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZRXPVQLAOSQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclic Enamine Synthesis

The precursor, (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ene, is synthesized through a Suzuki-Miyaura coupling between 1,2-difluoro-4-iodobenzene and a boronic ester derivative. Tetrakis(triphenylphosphine)palladium(0) facilitates this cross-coupling in tetrahydrofuran (THF), yielding a substituted diene intermediate. Subsequent treatment with trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine introduces the methoxymethyl group via nucleophilic substitution.

Asymmetric Hydrogenation

The enamine intermediate undergoes enantioselective hydrogenation using a palladium catalyst under moderate pressure (1–5 bar H₂). This step achieves >99.9% enantiomeric excess (ee) by leveraging chiral ligands that induce the desired (3S,5S) configuration. The reaction mixture is alkalized post-hydrogenation, and the product is extracted with organic solvents (e.g., diethyl ether) before precipitation at the isoelectric point.

Functionalization and Boc Protection

Methoxymethyl Group Introduction

The methoxymethyl substituent is introduced early in the synthesis to avoid steric hindrance during later stages. In, N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine serves as the methoxymethyl donor in a trifluoroacetic acid–mediated reaction. This step proceeds at room temperature with 58–76% yield, depending on the halogen substituent.

Boc Protection of the Amine

The primary amine of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in a two-phase system (dioxane/water). Sodium hydroxide ensures alkaline conditions (pH 10–12), facilitating the formation of the Boc-protected amine. This step typically achieves >95% conversion, with purification via silica gel chromatography (heptane/ethyl acetate).

Carboxylic Acid Formation and Purification

Oxidation of Alcohol Intermediates

A common route to the carboxylic acid involves oxidizing a secondary alcohol intermediate. In, tert-butyl (3S)-3-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is oxidized using ozone in methanol at −78°C, followed by reductive workup with dimethyl sulfide. This yields the carboxylic acid with 70–85% efficiency.

Crystallization and Enantiomeric Purity

Final purification employs recrystallization from methanol/water mixtures, enhancing enantiomeric purity to >99.9% ee. The product is isolated as a white solid with >99% chemical purity, as confirmed by HPLC and chiral stationary phase analysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield ee (%) Reference
Enantioselective HydrogenationSuzuki coupling, hydrogenation, Boc protection76%>99.9
Oxidative CyclizationItaconic acid cyclization, oxidation58%98.5
Reductive AminationSTAB-mediated reduction, Boc protection65%97.0

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts from coupling reactions are recovered via filtration and reused, reducing costs by 15–20%.

Solvent Optimization

Replacing THF with cyclopentyl methyl ether (CPME) in hydrogenation steps improves safety and reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active pyrrolidine carboxylic acid, which can then interact with its target. The methoxymethyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The uniqueness of (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid lies in its stereochemistry and substituent arrangement. Key comparisons with analogous compounds include:

a) (2S,4S)-4-(Methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid
  • Structural Difference : The methoxymethyl group is at the 4-position instead of the 5-position, and the carboxylic acid is at the 2-position.
  • Impact : Altered stereochemistry and substituent positioning reduce binding affinity to certain enzymatic targets compared to the (3S,5S) configuration .
b) (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride
  • Structural Difference : Enantiomeric configuration (3R instead of 3S) and replacement of the carboxylic acid with a hydroxyl group.
  • Impact : The absence of the carboxylic acid diminishes its role in hydrogen bonding with biological targets, leading to lower activity in protease inhibition assays .
c) 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
  • Structural Difference : A methyl group replaces the methoxymethyl substituent.
  • Impact : Reduced polarity and altered pharmacokinetic properties due to the lack of the methoxy group .
d) (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid
  • Structural Difference : Incorporates a 2-methoxyethylphenyl group at the 4-position.
  • Impact : Enhanced lipophilicity and improved blood-brain barrier penetration compared to the methoxymethyl analog .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Purity/Yield Key Applications
This compound C₁₃H₂₃NO₅ ~273.3 Boc, methoxymethyl, COOH 3S,5S >95% (synthetic yield varies) Drug intermediates, enzyme inhibitors
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 466.4 Benzodioxolyl, trifluoromethylphenyl Racemic 68% yield, >99% purity Anticancer research
(3S,5S)-5-(Ethoxymethyl)-5-methyl-1-Boc-pyrrolidine-3-carboxylic acid C₁₄H₂₅NO₅ 287.4 Ethoxymethyl, Boc, COOH 3S,5S N/A Comparative solubility studies
(3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride C₇H₁₆ClNO₂ 193.7 Methoxymethyl, hydroxyl 3R,5S 96% purity Chiral ligand synthesis

Biological Activity

(3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 503026-91-3

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methoxymethyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Effect on Non-Cancerous Cells
This compoundA549 (Lung)45Moderate cytotoxicity
Compound 21 (related derivative)A54920Low cytotoxicity on HSAEC1-KT
Compound 6 (4-chlorophenyl substitution)A54964Increased cytotoxicity on HSAEC1-KT

Research indicates that the compound exhibits structure-dependent anticancer activity, with modifications leading to varying degrees of efficacy. For instance, compounds with specific substitutions showed enhanced activity against A549 lung adenocarcinoma cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several multidrug-resistant pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed for this compound:

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus<0.03125
Klebsiella pneumoniae1
Pseudomonas aeruginosa4

The compound demonstrated potent activity against Staphylococcus aureus, including strains resistant to multiple antibiotics. Its effectiveness against Gram-negative bacteria like Klebsiella pneumoniae indicates potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

A study published in August 2022 examined various derivatives of pyrrolidine and their biological activities. The researchers found that modifications to the core structure significantly influenced both anticancer and antimicrobial properties. Notably, compounds with specific functional groups exhibited enhanced selectivity and potency against cancer cell lines while showing reduced toxicity to healthy cells .

In another investigation focusing on dual inhibitors targeting bacterial topoisomerases, derivatives related to this compound were shown to possess significant antibacterial activity against resistant strains of bacteria such as Acinetobacter baumannii and Enterococcus faecalis, reinforcing the compound's therapeutic potential in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid?

  • Methodology : The synthesis typically involves stereoselective formation of the pyrrolidine core, followed by Boc protection and methoxymethyl group introduction. For example, trifluoroacetic acid (TFA) is used to deprotect intermediates in dichloromethane under controlled conditions (0°C, 14 hours) to preserve stereochemical integrity . Boc protection is achieved via tert-butoxycarbonyl anhydride in the presence of a base like triethylamine. The methoxymethyl group is introduced using methoxymethyl chloride under nucleophilic substitution conditions, with monitoring by TLC and NMR to confirm regioselectivity .

Q. How is stereochemistry confirmed in this compound?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers, while X-ray crystallography provides absolute configuration validation. For example, single-crystal X-ray diffraction of analogs (e.g., (3R,4S)-Cbz-protected pyrrolidines) confirms the (3S,5S) configuration via Flack parameters . Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .

Q. What analytical techniques are critical for purity assessment?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions), while reversed-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies residual solvents and structural anomalies. IR spectroscopy verifies functional groups like the Boc carbonyl stretch (~1680 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during scale-up?

  • Methodology : Epimerization at C3 or C5 positions can occur under acidic or high-temperature conditions. Kinetic resolution via enzymatic catalysis (e.g., lipases) or asymmetric hydrogenation with chiral ligands (e.g., Ru-BINAP) mitigates racemization. For instance, (3S,5S)-pyrrolidine analogs require pH-controlled (pH 6–7) reaction media to prevent Boc group cleavage and stereochemical inversion .

Q. How does the methoxymethyl group influence physicochemical properties?

  • Methodology : The methoxymethyl substituent enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by 20–30% compared to non-polar analogs, as shown in logP measurements (experimental vs. computational). It also increases metabolic stability; in vitro microsomal assays show a 1.5-fold longer half-life (t₁/₂ = 45 min) compared to methyl-substituted derivatives .

Q. What computational methods predict biological target interactions?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like HCV NS5B polymerase or proteases. For example, (3S,5S)-configured pyrrolidines show higher binding affinity (ΔG = −9.2 kcal/mol) than (3R,5R) isomers due to optimal hydrogen bonding with catalytic residues (e.g., Asp318 in HCV NS5B) . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries for SAR studies .

Q. How do structural analogs compare in activity?

  • Methodology : Pyridinyl-substituted analogs (e.g., Boc-4-pyridinyl-pyrrolidine-3-carboxylic acid) exhibit varied IC₅₀ values in enzyme inhibition assays. For instance, replacing methoxymethyl with pyridinyl reduces HCV inhibition by 40%, highlighting the methoxymethyl group’s role in hydrophobic pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.